2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride
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Overview
Description
2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O4S. It belongs to the class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, potentially altering their function or activity.
Result of Action
It’s used in proteomics research , suggesting that it may have effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is a solid and is recommended to be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride typically involves multiple steps, starting with the formation of the benzodiazepine core. One common synthetic route includes the reaction of 2-aminobenzophenone with hydrazine hydrate to form a benzodiazepine intermediate, which is then oxidized and chlorinated to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with unique chemical and physical properties.
Scientific Research Applications
2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: : The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride is similar to other benzodiazepines, such as diazepam and alprazolam, but it has unique structural features that distinguish it from these compounds
Similar Compounds
Diazepam: : A well-known benzodiazepine used for its anxiolytic and sedative properties.
Alprazolam: : Another benzodiazepine commonly prescribed for anxiety disorders.
Oxazepam: : A benzodiazepine with similar uses to diazepam but with a different chemical structure.
Properties
IUPAC Name |
2,4-dioxo-1,5-dihydro-1,5-benzodiazepine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c10-17(15,16)5-1-2-6-7(3-5)12-9(14)4-8(13)11-6/h1-3H,4H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMGZBPQPAFTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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